molecular formula C16H25NO2 B14195091 Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- CAS No. 851385-06-3

Benzene, 1,2-bis(1-ethylpropyl)-4-nitro-

Cat. No.: B14195091
CAS No.: 851385-06-3
M. Wt: 263.37 g/mol
InChI Key: XLHLKRMBMNCQJM-UHFFFAOYSA-N
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Description

Benzene, 1,2-bis(1-ethylpropyl)-4-nitro-: is an organic compound characterized by the presence of a benzene ring substituted with two 1-ethylpropyl groups at the 1 and 2 positions, and a nitro group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- typically involves the nitration of a pre-synthesized 1,2-bis(1-ethylpropyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the 4 position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously controlled to optimize yield and purity. The process may also include steps for the purification of the final product, such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- can undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of carboxylic acids or ketones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine:

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its nitro group can be further modified to produce a variety of functional materials.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- largely depends on the chemical reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved would vary based on the specific application and the nature of the chemical reactions.

Comparison with Similar Compounds

  • Benzene, 1,4-bis(1-ethylpropyl)-
  • Benzene, 1,3-bis(chloromethyl)-
  • Benzene, 1,1’- (1,1,2,2-tetramethyl-1,2-ethanediyl)bis-

Comparison: Benzene, 1,2-bis(1-ethylpropyl)-4-nitro- is unique due to the presence of both the 1-ethylpropyl groups and the nitro group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity patterns compared to its analogs. For example, the nitro group significantly influences the electron density of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions.

Properties

CAS No.

851385-06-3

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

4-nitro-1,2-di(pentan-3-yl)benzene

InChI

InChI=1S/C16H25NO2/c1-5-12(6-2)15-10-9-14(17(18)19)11-16(15)13(7-3)8-4/h9-13H,5-8H2,1-4H3

InChI Key

XLHLKRMBMNCQJM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=C(C=C(C=C1)[N+](=O)[O-])C(CC)CC

Origin of Product

United States

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